molecular formula C13H25N3O2 B10846720 alpha-methylalanyl-L-proline butylamide

alpha-methylalanyl-L-proline butylamide

Cat. No.: B10846720
M. Wt: 255.36 g/mol
InChI Key: XPMXVLRTYROPLL-JTQLQIEISA-N
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Description

Alpha-methylalanyl-L-proline butylamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-methylalanyl-L-proline butylamide typically involves multiple steps starting from proline. One common method includes the conversion of proline with chloral, followed by methylation with methyl bromide, and finally, a reaction with aqueous hydrochloric acid . This multi-step process ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistency and quality of the final product. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-methylalanyl-L-proline butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.

Mechanism of Action

The mechanism of action of alpha-methylalanyl-L-proline butylamide involves its interaction with specific molecular targets and pathways. One known target is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation . By inhibiting TPP2, this compound can modulate various cellular processes, including protein turnover and signal transduction. This inhibition can lead to therapeutic effects in conditions where TPP2 activity is dysregulated.

Comparison with Similar Compounds

Alpha-methylalanyl-L-proline butylamide can be compared with other proline derivatives, such as alpha-methyl-L-proline and alpha-methylalanyl-L-proline. These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its butylamide moiety, which enhances its interaction with specific molecular targets and improves its pharmacokinetic properties.

List of Similar Compounds

  • Alpha-methyl-L-proline
  • Alpha-methylalanyl-L-proline
  • Alpha-methylproline butylamide

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and properties make it a valuable tool for studying biochemical processes, developing therapeutic agents, and producing industrial chemicals. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

(2S)-1-(2-amino-2-methylpropanoyl)-N-butylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H25N3O2/c1-4-5-8-15-11(17)10-7-6-9-16(10)12(18)13(2,3)14/h10H,4-9,14H2,1-3H3,(H,15,17)/t10-/m0/s1

InChI Key

XPMXVLRTYROPLL-JTQLQIEISA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCCN1C(=O)C(C)(C)N

Canonical SMILES

CCCCNC(=O)C1CCCN1C(=O)C(C)(C)N

Origin of Product

United States

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